8-((diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
8-(diethylaminomethyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-6-16-13-17-23(30)21(25-26-19-11-9-10-12-20(19)27(25)5)15(4)31-24(17)18(22(16)29)14-28(7-2)8-3/h9-13,29H,6-8,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOGEFSNZZKCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(CC)CC)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one is a synthetic derivative belonging to the class of chromenones. This compound has garnered attention due to its potential biological activities, including anticancer, antiviral, and antibacterial properties. This article reviews the existing literature on its biological activity, summarizing key findings and presenting relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.45 g/mol. The structure features a chromenone backbone substituted with a diethylamino group and a benzimidazole moiety, which are crucial for its biological effects.
Anticancer Activity
Research indicates that derivatives of benzimidazole, including compounds similar to the one in focus, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain benzimidazole derivatives can inhibit the growth of cancer cells such as HL-60 (acute myeloid leukemia) and Capan-1 (pancreatic cancer) with IC50 values ranging from 1.1 to 4.4 µM .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HL-60 | 1.1 | High antiproliferative activity |
| Capan-1 | 4.4 | Moderate antiproliferative activity |
| DND-41 | 2.5 | Moderate antiproliferative activity |
| Z-138 | 3.0 | Moderate antiproliferative activity |
The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be elucidated.
Antiviral Activity
Preliminary investigations into the antiviral properties of similar compounds suggest that they may exhibit modest activity against certain viruses. For example, some derivatives have shown inhibitory effects on Zika virus replication with EC50 values around 43 µM . However, the antiviral efficacy is generally lower compared to standard antiviral agents like remdesivir.
Antibacterial Activity
The compound's potential antibacterial effects have also been explored. Some studies indicate moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) reported at around 32 µM for certain derivatives .
Case Studies
A study conducted on a series of benzimidazole derivatives revealed that those bearing diethylamino substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their unsubstituted counterparts. The presence of hydroxyl groups was also noted to improve solubility and bioavailability, contributing to increased biological effectiveness.
Comparison with Similar Compounds
Table 1: Substituent and Molecular Properties
*Calculated based on structure; †Estimated based on analogous compounds.
Key Observations:
Substituent Effects on Basicity and Solubility: The diethylaminomethyl group (target compound) is less polar than the 4-methylpiperazinylmethyl group but more lipophilic than the dimethylaminomethyl variant . The cyclic piperazine group in may enhance water solubility at physiological pH due to its higher basicity (pKa ~6.74). The absence of a substituent at position 8 in results in significantly lower molecular weight (306.32 vs. 421.50) and reduced solubility, aligning with its moderate synthesis yield (32.0%) .
Bioactivity Implications: The 1-methyl-1H-benzo[d]imidazol-2-yl group (target compound) provides a rigid, planar structure conducive to interactions with hydrophobic enzyme pockets. Fluorinated analogs (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives ) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, suggesting that fluorination of the target compound could improve pharmacokinetics.
Structural Analogues in Benzoimidazole-Coumarin Hybrids
Table 2: Core Structure Modifications
Key Observations:
- Hybrids with triazole groups (e.g., ) demonstrate broader antimicrobial activity, whereas the benzoimidazole-coumarin hybrid in the target compound may prioritize kinase or protease inhibition.
Q & A
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
- Methodological Answer : Synthesize analogs with modifications to the diethylamino, benzimidazole, or chromenone moieties. Test in vitro activity (e.g., kinase inhibition) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters. Use QSAR models (e.g., CoMFA) to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
